(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Description
(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS: 366452-35-9) is a bicyclic α-amino acid derivative with a rigid norbornane framework. Its molecular formula is C₈H₁₄ClNO₂ (MW: 191.66 g/mol), featuring an amino group and a carboxylic acid moiety on the same carbon atom of the bicyclo[2.2.1]heptane scaffold . This compound is utilized in pharmaceutical research, particularly in studying amino acid transporters and enzyme inhibition .
Properties
IUPAC Name |
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXFQOKRQNCRU-OERIEOFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@]2(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the amine and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a tool for studying biological processes and interactions.
Industry: Use in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Stereochemical and Substitutional Variations
Table 1: Key Structural and Physicochemical Differences
Physicochemical and Pharmacokinetic Properties
- Hydrochloride Salts vs. Free Acids : The hydrochloride form of the target compound enhances water solubility compared to free acids like BCH, facilitating in vitro assays .
- Stereochemical Influence : Enantiopure forms (e.g., 1R,2R,4S) exhibit higher target specificity than racemic mixtures, as seen in studies comparing (±)-BCH with resolved isomers .
Biological Activity
(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, also known by its CAS number 366452-35-9, is a bicyclic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology due to its unique structural properties and biological interactions.
- IUPAC Name : this compound
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- Purity : 97%
Research indicates that this compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been studied for its potential effects on:
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.
- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors in the central nervous system (CNS), potentially affecting synaptic transmission and neuronal excitability.
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound:
- Antidepressant Activity : In animal models, this compound has shown promise as an antidepressant by enhancing serotonergic activity in the brain.
- Cognitive Enhancement : Research indicates potential cognitive-enhancing effects, possibly through modulation of cholinergic pathways.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties against oxidative stress and neuroinflammation.
Safety and Toxicology
The safety profile of this compound is crucial for its therapeutic application:
- Toxicological Data : Preliminary assessments indicate low acute toxicity; however, further studies are necessary to establish long-term safety.
| Exposure Route | Effects Observed |
|---|---|
| Oral | Mild gastrointestinal disturbances |
| Dermal | Skin irritation |
| Inhalation | Respiratory irritation |
Q & A
Q. What structural features of (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride contribute to its biological activity?
The compound’s rigid bicyclo[2.2.1]heptane framework imposes conformational constraints, enhancing binding specificity to target enzymes or receptors. The stereochemistry (1R,2R,4S) is critical: the spatial arrangement of the amino and carboxylic acid groups determines hydrogen-bonding interactions and steric complementarity with biological targets. For example, the endo orientation of the amino group in the bicyclic system may favor interactions with active sites in proteases or transporters .
Methodological Insight : Use X-ray crystallography or NMR to validate stereochemical configuration. Compare activity of stereoisomers (e.g., 1S,2S,4R) to isolate contributions of specific chiral centers.
Q. What synthetic strategies are effective for preparing bicyclic amino acid derivatives like this compound?
Synthesis typically involves:
Cyclization : Build the bicyclo[2.2.1]heptane skeleton via Diels-Alder reactions or transition-metal-catalyzed cycloadditions.
Functionalization : Introduce the amino group via reductive amination or Curtius rearrangement.
Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis .
Resolution : Apply chiral chromatography or enzymatic resolution to isolate the (1R,2R,4S) enantiomer.
Example Protocol : A RuCl3-catalyzed oxidative cleavage (NaIO4/H2O/CH3CN) can selectively modify intermediates while preserving stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across stereoisomers?
Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or impurity levels. To address this:
- Comparative Studies : Test all stereoisomers under identical conditions. For instance, evaluate inhibitory potency against a protease panel using fluorescence-based assays.
- Purity Validation : Use HPLC-MS to confirm enantiomeric excess (>98%) and rule out confounding impurities.
- Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes of each isomer to targets like GABA receptors .
Q. What in silico methods are recommended for predicting target interactions?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor complexes over 100+ ns. Analyze stability of hydrogen bonds between the carboxylic acid group and catalytic residues.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between stereoisomers to rationalize activity trends .
- Pharmacophore Modeling : Identify critical interaction points (e.g., amine proton donors) using tools like Schrödinger’s Phase.
Case Study : MD simulations revealed that the (1R,2R,4S) isomer forms a stable salt bridge with Asp189 in thrombin, explaining its 100-fold higher potency than (1S,2S,4R) .
Q. How can synthetic yields be optimized while maintaining enantiomeric purity?
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen) for asymmetric induction during cyclization.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in ring-forming steps.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. Yield Comparison :
| Step | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| Cyclization | 45% | 78% |
| Chiral Resolution | 60% | 92% |
Q. What gaps exist in current pharmacokinetic (PK) data, and how can they be addressed?
Identified Gaps :
- Limited data on oral bioavailability due to high polarity.
- Unknown metabolic pathways (e.g., CYP450 interactions).
Q. Methodological Solutions :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
